Cas no 2227710-94-1 (methyl (3S)-4-cyclohexyl-3-hydroxybutanoate)

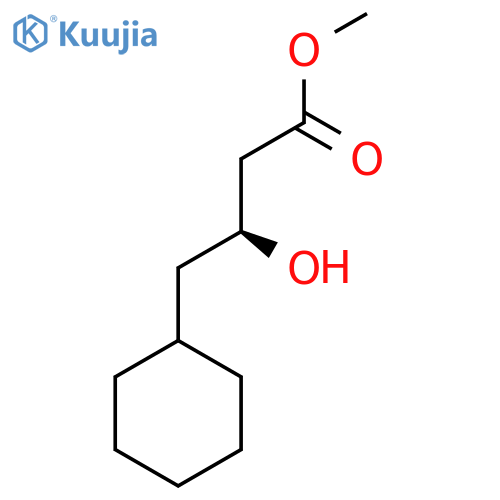

2227710-94-1 structure

商品名:methyl (3S)-4-cyclohexyl-3-hydroxybutanoate

methyl (3S)-4-cyclohexyl-3-hydroxybutanoate 化学的及び物理的性質

名前と識別子

-

- methyl (3S)-4-cyclohexyl-3-hydroxybutanoate

- EN300-1794057

- 2227710-94-1

-

- インチ: 1S/C11H20O3/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h9-10,12H,2-8H2,1H3/t10-/m0/s1

- InChIKey: VIDWKEMCKJVRHZ-JTQLQIEISA-N

- ほほえんだ: O[C@H](CC(=O)OC)CC1CCCCC1

計算された属性

- せいみつぶんしりょう: 200.14124450g/mol

- どういたいしつりょう: 200.14124450g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

methyl (3S)-4-cyclohexyl-3-hydroxybutanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1794057-1.0g |

methyl (3S)-4-cyclohexyl-3-hydroxybutanoate |

2227710-94-1 | 1g |

$1686.0 | 2023-06-02 | ||

| Enamine | EN300-1794057-10g |

methyl (3S)-4-cyclohexyl-3-hydroxybutanoate |

2227710-94-1 | 10g |

$7250.0 | 2023-09-19 | ||

| Enamine | EN300-1794057-1g |

methyl (3S)-4-cyclohexyl-3-hydroxybutanoate |

2227710-94-1 | 1g |

$1686.0 | 2023-09-19 | ||

| Enamine | EN300-1794057-0.1g |

methyl (3S)-4-cyclohexyl-3-hydroxybutanoate |

2227710-94-1 | 0.1g |

$1484.0 | 2023-09-19 | ||

| Enamine | EN300-1794057-0.05g |

methyl (3S)-4-cyclohexyl-3-hydroxybutanoate |

2227710-94-1 | 0.05g |

$1417.0 | 2023-09-19 | ||

| Enamine | EN300-1794057-2.5g |

methyl (3S)-4-cyclohexyl-3-hydroxybutanoate |

2227710-94-1 | 2.5g |

$3304.0 | 2023-09-19 | ||

| Enamine | EN300-1794057-0.25g |

methyl (3S)-4-cyclohexyl-3-hydroxybutanoate |

2227710-94-1 | 0.25g |

$1551.0 | 2023-09-19 | ||

| Enamine | EN300-1794057-10.0g |

methyl (3S)-4-cyclohexyl-3-hydroxybutanoate |

2227710-94-1 | 10g |

$7250.0 | 2023-06-02 | ||

| Enamine | EN300-1794057-5.0g |

methyl (3S)-4-cyclohexyl-3-hydroxybutanoate |

2227710-94-1 | 5g |

$4890.0 | 2023-06-02 | ||

| Enamine | EN300-1794057-0.5g |

methyl (3S)-4-cyclohexyl-3-hydroxybutanoate |

2227710-94-1 | 0.5g |

$1619.0 | 2023-09-19 |

methyl (3S)-4-cyclohexyl-3-hydroxybutanoate 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

2227710-94-1 (methyl (3S)-4-cyclohexyl-3-hydroxybutanoate) 関連製品

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬